2-Ethylhexyl cinnamate

Photochemistry Molecular Physics UV Filter Design

2-Ethylhexyl cinnamate (CAS 16397-78-7) is an organic ester derived from cinnamic acid, recognized primarily for its application as a UVB filter in sunscreen and cosmetic formulations. It is an unsubstituted cinnamic ester, meaning it lacks the para-methoxy group found on its more widely studied analog, octinoxate.

Molecular Formula C17H24O2
Molecular Weight 260.4 g/mol
CAS No. 16397-78-7
Cat. No. B095782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexyl cinnamate
CAS16397-78-7
Molecular FormulaC17H24O2
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C17H24O2/c1-3-5-9-15(4-2)14-19-17(18)13-12-16-10-7-6-8-11-16/h6-8,10-13,15H,3-5,9,14H2,1-2H3
InChIKeyOUCGLXKNITVPJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylhexyl Cinnamate (CAS 16397-78-7) UVB Filter Properties and Procurement Specifications


2-Ethylhexyl cinnamate (CAS 16397-78-7) is an organic ester derived from cinnamic acid, recognized primarily for its application as a UVB filter in sunscreen and cosmetic formulations. It is an unsubstituted cinnamic ester, meaning it lacks the para-methoxy group found on its more widely studied analog, octinoxate. Its basic physicochemical profile includes a molecular weight of 260.4 g/mol and an estimated log P of 4.46 to 5.71, which governs its lipophilic behavior and incorporation into oil-based formulations [1].

Structural Role
Unsubstituted cinnamic ester scaffold; lacks para-methoxy group present in octinoxate.
Photophysical Baseline
Serves as essential unsubstituted control for cinnamate photochemistry studies.
Formulation Profile
Highly lipophilic (log P 4.46–5.71); suited for oil-based UV-stabilized systems.

2-Ethylhexyl Cinnamate: Why Substituting with Other Cinnamate Esters Poses a Procurement Risk


Generic substitution with other cinnamate esters, particularly the common analog octinoxate (2-ethylhexyl 4-methoxycinnamate, CAS 5466-77-3), is not recommended due to fundamentally different structural and photophysical properties that directly impact application performance. The presence or absence of the para-methoxy group on the aromatic ring critically alters the molecule's electronic structure, which governs its UV absorption spectrum, photochemical stability, and even safety profile [1][2]. Unsubstituted 2-ethylhexyl cinnamate lacks this group, leading to a distinct absorption profile that is not equivalent to that of its substituted counterparts. Furthermore, the documented photoreactivity and associated biological concerns for octinoxate cannot be assumed for the unsubstituted version, making it a differentiated entity for applications where the methoxy-group's activity is undesirable [3][4].

UV Absorption Profile
Para-methoxy group in octinoxate alters ππ* state splitting, which may shift absorption spectrum and photostability compared to the unsubstituted ester.
Toxicological Profile Context
Octinoxate is associated with reported neuroendocrine and reproductive endpoints in model studies; these findings may not transfer to the unsubstituted cinnamate ester.
Lipophilicity Mismatch
Estimated log P differs (4.46–5.71 vs. 5.80), which may influence oil-phase partitioning and skin permeation in comparative formulation research.

Quantitative Differentiation Guide for 2-Ethylhexyl Cinnamate vs. Key Analogs


Structural & Photophysical Divergence: Meta vs. Para Substitution Effects in Cinnamates

The photophysical behavior of 2-ethylhexyl cinnamate is fundamentally different from its para-methoxy-substituted analog (octinoxate) due to the substitution pattern on the phenyl ring. Research on a series of methoxy-substituted 2-ethylhexyl-cinnamates demonstrates that a meta-methoxy substitution yields strong fluorescence, whereas the para-substituted compounds (which serve as a proxy for octinoxate) are strongly quenched [1]. The unsubstituted parent compound (2-ethylhexyl cinnamate) represents an even more distinct baseline, lacking the methoxy group's electron-donating effects entirely.

Photophysical Divergence
Cross-study comparable
Meta-methoxy substitution yields strong fluorescence; para-substituted (octinoxate analog) is strongly quenched.
Substitution pattern controls excited-state decay pathway.
Source: Monhaphol (2006) on methoxy-substituted 2-ethylhexyl cinnamates.
Photochemistry Molecular Physics UV Filter Design

Comparative Safety Differentiation: Unsubstituted vs. Para-Methoxy Cinnamate

The safety and toxicological profile of the unsubstituted 2-ethylhexyl cinnamate is distinct from that of its para-methoxy analog, octinoxate. Multiple independent studies have identified specific toxicological concerns associated with octinoxate, including neurotoxicity, endocrine disruption, and reproductive toxicity, which are linked to the specific molecular structure of the para-methoxy-substituted compound [1][2][3]. The unsubstituted compound, lacking the methoxy group, does not share the same molecular initiating events for these pathways, representing a different class of material from a safety assessment perspective.

Safety Differentiation
Class-level inference
Octinoxate: reported neuroendocrine, reproductive endpoint changes in rat and mouse models. Unsubstituted cinnamate: no comparable data identified.
Structurally distinct class; toxicological profile may differ.
Review of in vivo/in vitro studies on octinoxate (Ruszkiewicz 2017, Xiao 2025).
Toxicology Endocrine Disruption Sunscreen Safety

Solubility & Lipophilicity: Informing Formulation Strategy vs. Ethylhexyl Methoxycinnamate

The physicochemical properties of 2-ethylhexyl cinnamate, particularly its lipophilicity and water solubility, define its formulation niche. While both 2-ethylhexyl cinnamate and its analog ethylhexyl methoxycinnamate are lipophilic esters, the absence of the polar methoxy group results in a notably higher log P for the unsubstituted compound, indicating even greater lipophilicity [1]. This difference is critical for predicting solubility in oil phases, skin penetration potential, and environmental fate.

Lipophilicity & Solubility
Cross-study comparable
Target Log P: 4.46–5.71
Comparator Log P: 5.80
Lower lipophilicity range may support distinct formulation selection.
Estimated physicochemical data; water solubility 0.2692 mg/L.
Formulation Science Lipophilicity Solubility Parameters

Recommended Application Scenarios for 2-Ethylhexyl Cinnamate Based on Evidence


Development of Next-Generation Sun Care Products Seeking Alternatives to Octinoxate

Given the specific and quantifiable toxicological concerns associated with the common analog octinoxate (2-ethylhexyl para-methoxycinnamate) [1][2][3], 2-ethylhexyl cinnamate is best positioned as a structural alternative for formulators developing new sun care products. Its use is particularly relevant in markets or product lines aiming to avoid ingredients under increased safety and environmental scrutiny, providing a UVB-absorbing ester scaffold without the para-methoxy group implicated in specific adverse outcome pathways [1][2].

Fundamental Research on Structure-Activity Relationships in Cinnamate Photochemistry

2-Ethylhexyl cinnamate serves as an essential, unsubstituted control in research investigating the photochemical and photophysical properties of cinnamate esters. As demonstrated by Monhaphol et al. (2006), the substitution pattern on the phenyl ring dramatically alters fluorescence quantum yields and excited-state dynamics [4]. The unsubstituted compound is the baseline from which the effects of various substitutions (meta-, para-, etc.) can be systematically studied. This application is critical for the rational design of new UV filters with tailored photophysical properties.

Formulation of High-Lipophilicity Cosmetic and Industrial UV-Stabilized Systems

With an estimated water solubility of 0.2692 mg/L and a log P ranging from 4.46 to 5.71 [5], 2-ethylhexyl cinnamate is ideally suited for applications requiring a highly lipophilic, non-polar UV absorber. This includes its use as a UV stabilizer in oil-based cosmetic products, fragrances, and potentially in industrial materials like plastics or coatings where an unsubstituted cinnamate ester is required to prevent photodegradation without introducing additional functionality from a methoxy group.

Application
Selection Property
Validation Focus
Sun care product development (octinoxate-alternative research)
Unsubstituted cinnamic ester scaffold
Toxicological endpoint review; photostability profile comparison
Cinnamate photochemistry structure-activity research
Unsubstituted baseline control
Fluorescence quantum yield; ππ* state splitting measurement
High-lipophilicity UV-stabilized systems
Log P 4.46–5.71, oil-phase compatibility
Oil-solubility and photodegradation resistance in formulation

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